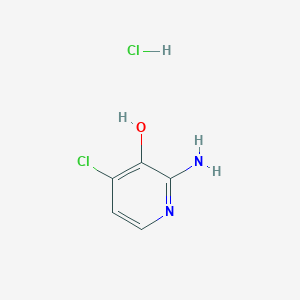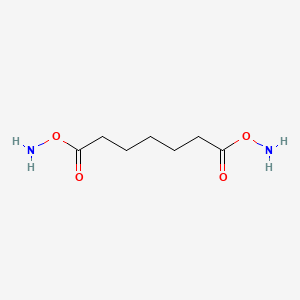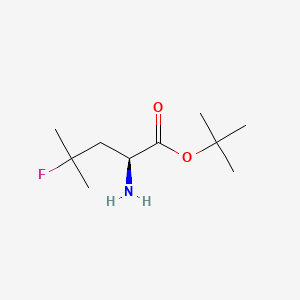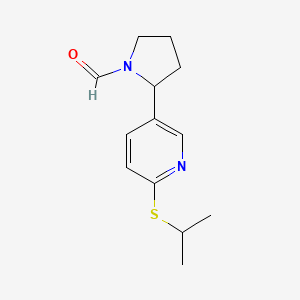
Pyrimidine-4,5,6-triamine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Triaminopyrimidine sulfate is a chemical compound with the molecular formula C4H9N5O4S and a molecular weight of 223.21 g/mol . It is characterized by the presence of three amino groups attached to a pyrimidine ring, along with a sulfate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5,6-Triaminopyrimidine sulfate can be synthesized through several methods. One common approach involves the formylation of 4,5,6-triaminopyrimidine with C13 labeled formic acid, which is then used in the preparation of adenine labeled with C13 . Another method involves the reaction of 5-nitroso-2,4,6-triaminopyrimidine with zinc dust and a suitable acid, followed by a series of pH adjustments and precipitation steps to obtain the final product .
Industrial Production Methods: Industrial production of 4,5,6-Triaminopyrimidine sulfate typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Triaminopyrimidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino groups and the pyrimidine ring structure .
Common Reagents and Conditions: Common reagents used in the reactions of 4,5,6-Triaminopyrimidine sulfate include formic acid, zinc dust, and sulfuric acid. The reaction conditions typically involve controlled temperatures ranging from 20°C to 65°C and specific pH adjustments to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of 4,5,6-Triaminopyrimidine sulfate include 4,5,6-triaminopyrimidine sulfite and adenine labeled with C13. These products are of significant interest in various scientific research applications .
Scientific Research Applications
4,5,6-Triaminopyrimidine sulfate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in synthetic reactions to prepare other compounds. In biology, it is utilized in the study of nucleic acid synthesis and metabolism.
Mechanism of Action
The mechanism of action of 4,5,6-Triaminopyrimidine sulfate involves its interaction with molecular targets and pathways in biological systems. The compound can undergo protonation at specific sites on the pyrimidine ring, leading to the formation of stable cationic σ-complexes. These interactions play a crucial role in its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C4H7N5O4S-2 |
|---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
pyrimidine-4,5,6-triamine;sulfate |
InChI |
InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)/p-2 |
InChI Key |
RKJICTKHLYLPLY-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)




![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)

![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)


